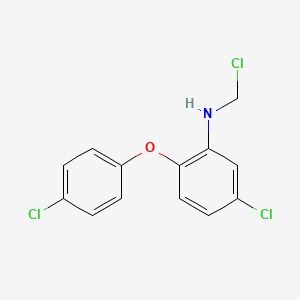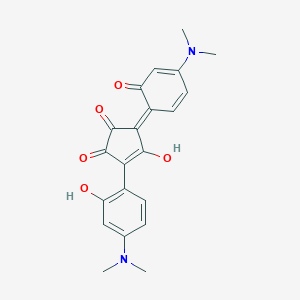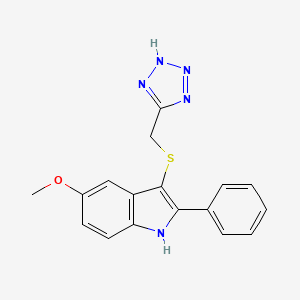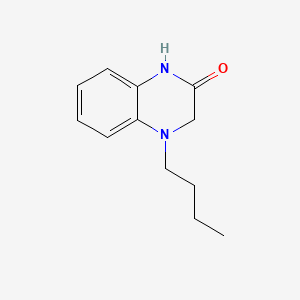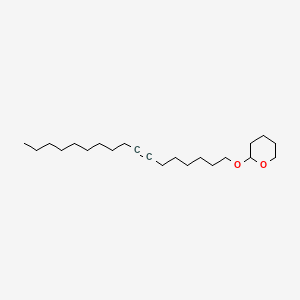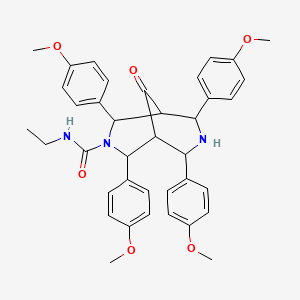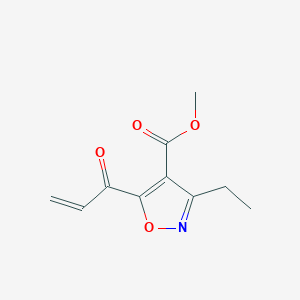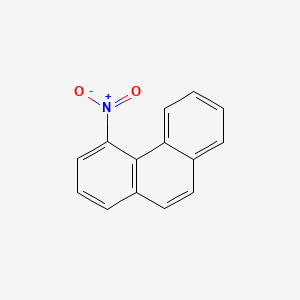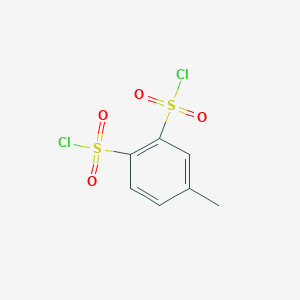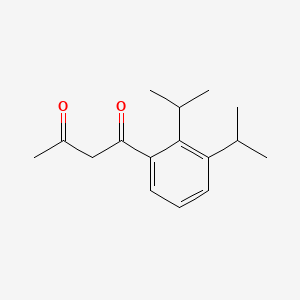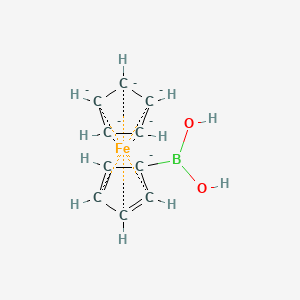
Cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron is a complex organometallic compound that combines the properties of cyclopentadienyl ligands, boronic acid, and iron
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron typically involves the reaction of cyclopentadienyl iron complexes with boronic acid derivatives. One common method is the reaction of cyclopentadienyl iron dicarbonyl dimer with boronic acid in the presence of a suitable base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron, which can alter its reactivity and properties.
Reduction: Reduction reactions can convert the iron center to a lower oxidation state, affecting the overall stability and reactivity of the compound.
Substitution: The cyclopentadienyl ligands can undergo substitution reactions with other ligands, leading to the formation of new organometallic complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out under controlled temperatures and inert atmospheres.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions to prevent unwanted side reactions.
Substitution: Ligand substitution reactions often require the presence of a suitable catalyst and are conducted under inert atmospheres to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of iron(III) complexes, while reduction can yield iron(II) complexes. Substitution reactions can produce a variety of new organometallic compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in the design of metal-based therapeutics.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials, due to its ability to facilitate specific chemical transformations.
Wirkmechanismus
The mechanism of action of cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron involves its ability to coordinate with various ligands and undergo redox reactions. The iron center can participate in electron transfer processes, while the cyclopentadienyl ligands provide stability and facilitate ligand exchange reactions. The boronic acid moiety can interact with other molecules through hydrogen bonding and other non-covalent interactions, enhancing the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadienyl iron dicarbonyl dimer: A related compound with similar structural features but different reactivity due to the presence of carbonyl ligands.
Ferrocene: Another organometallic compound with cyclopentadienyl ligands, but with a different iron oxidation state and coordination environment.
Cyclopentadienyl manganese tricarbonyl: A compound with similar cyclopentadienyl ligands but different metal center and reactivity.
Uniqueness
Cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron is unique due to the presence of both boronic acid and cyclopentadienyl ligands, which provide a combination of reactivity and stability not found in other similar compounds. This unique combination allows for a wide range of applications in various scientific fields, making it a valuable compound for research and industrial use.
Eigenschaften
Molekularformel |
C10H11BFeO2-6 |
|---|---|
Molekulargewicht |
229.85 g/mol |
IUPAC-Name |
cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron |
InChI |
InChI=1S/C5H6BO2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,7-8H;1-5H;/q-1;-5; |
InChI-Schlüssel |
FPJMDCLXIMUKRT-UHFFFAOYSA-N |
Kanonische SMILES |
B([C-]1C=CC=C1)(O)O.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[6-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B13788638.png)
![Ethanone, 1-[2-(1,1-dimethylethyl)-4,6-dimethylphenyl]-](/img/structure/B13788640.png)
![3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-8-carboxylic acid](/img/structure/B13788642.png)
